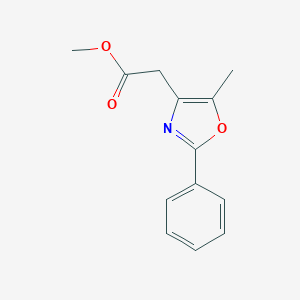

Methyl 2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)acetate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO3/c1-9-11(8-12(15)16-2)14-13(17-9)10-6-4-3-5-7-10/h3-7H,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDWQWRFEUXUBHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(O1)C2=CC=CC=C2)CC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00379521 | |

| Record name | Methyl (5-methyl-2-phenyl-1,3-oxazol-4-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00379521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103788-64-3 | |

| Record name | Methyl (5-methyl-2-phenyl-1,3-oxazol-4-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00379521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 103788-64-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of Methyl 2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)acetate

Abstract: This guide provides a detailed scientific and technical overview for the synthesis of Methyl 2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)acetate, a substituted oxazole of interest to researchers in medicinal chemistry and drug development. The oxazole core is a privileged scaffold in numerous biologically active compounds.[1][2] This document outlines a strategic approach to its synthesis, beginning with a retrosynthetic analysis to evaluate plausible pathways. We recommend a highly efficient, convergent cyclocondensation strategy, chosen for its operational simplicity and high yield potential. A complete, step-by-step experimental protocol is provided, covering reaction setup, execution, purification, and characterization, designed to be a self-validating system for proficient chemists. The narrative emphasizes the chemical principles and rationale behind key procedural choices, offering insights into process optimization and troubleshooting.

Introduction: The Significance of the Oxazole Scaffold

The 1,3-oxazole ring is a five-membered aromatic heterocycle containing nitrogen and oxygen atoms. This structural motif is a cornerstone in medicinal chemistry, found in a wide array of natural products and synthetic pharmaceuticals.[2] Oxazole-based molecules exhibit a broad spectrum of biological activities, including anti-inflammatory, antibacterial, anti-cancer, and antiviral properties, owing to their ability to engage with biological targets through various non-covalent interactions.[1]

The target molecule, this compound, incorporates this valuable core. It is functionalized at all available carbon positions: a phenyl group at C2, a methyl group at C5, and a methyl acetate substituent at C4. This trisubstituted pattern makes it a versatile building block for the synthesis of more complex molecules and potential lead compounds in drug discovery programs. This guide provides a robust and reproducible methodology for its synthesis.

Retrosynthetic Analysis and Strategy Selection

To devise the most effective synthetic plan, we begin with a retrosynthetic analysis, which involves logically deconstructing the target molecule into simpler, commercially available starting materials.

Caption: Retrosynthetic analysis of the target molecule.

Strategy A: Post-Cyclization C4-Functionalization

This approach involves first synthesizing the 5-methyl-2-phenyl-1,3-oxazole core and then introducing the methyl acetate group at the C4 position. The core synthesis is achievable via the Robinson-Gabriel synthesis from N-(2-oxopropyl)benzamide.[3][4] However, the subsequent C4-alkylation step presents significant challenges. The C4 position of the oxazole ring is not inherently nucleophilic and would require deprotonation with a strong base (e.g., n-butyllithium) to form an organometallic intermediate, which could then be alkylated. This step often suffers from poor regioselectivity and requires stringent anhydrous conditions, making it less ideal for scalability and reproducibility.

Strategy B: Convergent Cyclocondensation (Recommended Pathway)

A more elegant and efficient approach is to construct the oxazole ring from precursors that already contain the required carbon backbone. This can be achieved through a Hantzsch-type synthesis by reacting an α-haloketone with a primary amide.[1] Specifically, the reaction of Benzamide with Methyl 4-chloroacetoacetate (or its bromo-analogue) directly assembles the fully substituted oxazole ring in a single cyclocondensation step.

Rationale for Selection: Strategy B is superior due to its convergence, typically involving fewer synthetic steps and avoiding the use of harsh organometallic reagents. This method offers better control over regiochemistry and is generally higher yielding and more amenable to scale-up.

Recommended Synthetic Pathway: Mechanism and Rationale

The selected pathway is a classic example of oxazole synthesis via cyclocondensation. The reaction proceeds by the nucleophilic attack of the amide nitrogen of benzamide onto the electrophilic carbon bearing the halogen in methyl 4-haloacetoacetate. This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic oxazole ring.

Caption: Key mechanistic steps of the convergent cyclocondensation.

The reaction is typically promoted by heat, and sometimes a mild base is used to facilitate the initial nucleophilic substitution and final elimination steps. The driving force for the reaction is the formation of the stable, aromatic oxazole ring.

Detailed Experimental Protocol

This protocol details the synthesis of this compound via the recommended convergent cyclocondensation pathway.

Materials and Reagents

| Reagent/Material | Grade | Supplier (Example) | CAS No. | Notes |

| Benzamide | ≥99% | Sigma-Aldrich | 55-21-0 | Store in a desiccator. |

| Methyl 4-chloroacetoacetate | ≥97% | Sigma-Aldrich | 32807-28-6 | Lachrymator. Handle in a fume hood. |

| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Sigma-Aldrich | 68-12-2 | Use anhydrous grade for best results. |

| Potassium Carbonate (K₂CO₃) | Anhydrous, powder | Fisher Scientific | 584-08-7 | Acts as a mild base and acid scavenger. |

| Ethyl Acetate | ACS Grade | VWR | 141-78-6 | For extraction and chromatography. |

| Hexanes | ACS Grade | VWR | 110-54-3 | For chromatography. |

| Saturated Sodium Bicarbonate | - | Lab prepared | - | For aqueous work-up. |

| Brine | - | Lab prepared | - | For aqueous work-up. |

| Anhydrous Magnesium Sulfate | - | Fisher Scientific | 7487-88-9 | For drying organic layers. |

| Silica Gel | 230-400 mesh | Sorbent Technologies | 7631-86-9 | For column chromatography. |

Step-by-Step Synthesis

-

Reaction Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add Benzamide (1.0 eq, e.g., 12.1 g, 100 mmol) and anhydrous Potassium Carbonate (1.5 eq, 20.7 g, 150 mmol).

-

Solvent Addition: Add 100 mL of anhydrous N,N-Dimethylformamide (DMF) to the flask. Stir the suspension under a nitrogen atmosphere.

-

Reagent Addition: In a dropping funnel, prepare a solution of Methyl 4-chloroacetoacetate (1.1 eq, 16.6 g, 110 mmol) in 20 mL of anhydrous DMF. Add this solution dropwise to the stirred suspension at room temperature over 30 minutes. Rationale: Dropwise addition helps to control any potential exotherm and ensures homogenous mixing.

-

Reaction: After the addition is complete, heat the reaction mixture to 80-90 °C using an oil bath. Maintain this temperature and stir vigorously.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate eluent system. The reaction is typically complete within 4-6 hours, indicated by the consumption of the benzamide starting material.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into 500 mL of ice-cold water and stir for 15 minutes.

-

Extract the aqueous mixture with Ethyl Acetate (3 x 150 mL).

-

Combine the organic layers and wash sequentially with water (2 x 100 mL), saturated sodium bicarbonate solution (1 x 100 mL), and brine (1 x 100 mL). Rationale: The washes remove residual DMF, unreacted starting materials, and inorganic salts.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification and Characterization

-

Purification: The crude product, typically a yellow to brown oil or semi-solid, is purified by flash column chromatography on silica gel.

-

Eluent: A gradient of 10% to 30% Ethyl Acetate in Hexanes.

-

Collect fractions and analyze by TLC.

-

Combine the pure fractions and remove the solvent under reduced pressure to yield the final product as a pale yellow oil or a low-melting solid.

-

-

Expected Yield: 75-85%.

-

Characterization Data (Predicted):

-

¹H NMR (400 MHz, CDCl₃): δ 8.05-7.95 (m, 2H, Ar-H), 7.50-7.40 (m, 3H, Ar-H), 3.75 (s, 2H, -CH₂-CO), 3.70 (s, 3H, -OCH₃), 2.45 (s, 3H, -CH₃).

-

¹³C NMR (101 MHz, CDCl₃): δ 170.5 (C=O, ester), 161.0 (C2-oxazole), 148.0 (C5-oxazole), 135.0 (C4-oxazole), 131.0 (Ar-C), 129.0 (Ar-CH), 128.0 (Ar-CH), 127.0 (Ar-C), 52.5 (-OCH₃), 31.0 (-CH₂-), 11.5 (-CH₃).

-

Mass Spectrometry (ESI+): m/z = 246.1 [M+H]⁺.

-

Process Workflow and Data Management

A structured workflow is critical for reproducibility and scalability.

Caption: End-to-end experimental workflow diagram.

Key Process Parameters and Optimization

| Parameter | Range/Options | Rationale & Impact on Outcome |

| Temperature | 70 - 100 °C | Lower temperatures lead to slow reaction rates. Higher temperatures (>100 °C) may increase side product formation or DMF decomposition. 80-90 °C is optimal. |

| Base | K₂CO₃, Cs₂CO₃, NaHCO₃ | K₂CO₃ is a cost-effective and efficient base. Cs₂CO₃ can accelerate the reaction but is more expensive. NaHCO₃ is generally too weak. |

| Solvent | DMF, DMAc, Acetonitrile | Polar aprotic solvents like DMF or DMAc are essential to dissolve the reagents and facilitate the SN2 and cyclization steps. |

| Reaction Time | 4 - 8 hours | Insufficient time leads to low conversion. Excessive time can lead to degradation. Monitor by TLC for optimal endpoint. |

Troubleshooting Guide

| Problem Observed | Likely Cause(s) | Recommended Solution(s) |

| Low or No Conversion | Inactive reagents (wet); insufficient temperature. | Ensure anhydrous conditions and reagents. Verify internal reaction temperature. Increase temperature to 90-95 °C if necessary. |

| Multiple Spots on TLC | Side reactions; product degradation. | Ensure the reaction is not overheated. Check the purity of starting materials. Careful chromatographic separation is required. |

| Difficulty Removing DMF | Insufficient aqueous washes. | Perform additional washes with water and brine during work-up. High-vacuum distillation can also be used if necessary. |

| Low Yield after Column | Product is partially soluble in the aqueous phase. | Ensure thorough extraction during work-up. If the product is more polar, consider back-extraction of the aqueous layers. |

Safety Precautions

-

General: All operations should be conducted in a well-ventilated laboratory fume hood. Standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.

-

Reagent Specific:

-

Methyl 4-chloroacetoacetate: Is a lachrymator and irritant. Avoid inhalation of vapors and contact with skin and eyes. Handle exclusively in a fume hood.

-

N,N-Dimethylformamide (DMF): Is a reproductive toxin and is readily absorbed through the skin. Use nitrile gloves and handle with care.

-

-

Thermal Hazards: Use appropriate controls (e.g., oil bath with a temperature controller) to manage the reaction temperature and avoid uncontrolled heating.

Conclusion

The synthesis of this compound is efficiently achieved through a convergent cyclocondensation of benzamide and methyl 4-chloroacetoacetate. This technical guide presents a robust, high-yielding, and scalable protocol. The provided rationale, optimization parameters, and troubleshooting advice equip researchers with the necessary information to successfully replicate and adapt this synthesis for applications in chemical research and drug development.

References

- Sciforum. Synthesis of 1,3-oxazoles via Van Leusen reaction in a pressure reactor and preliminary studies of cations recognition.

- Wikipedia. Robinson–Gabriel synthesis.

- NROChemistry. Van Leusen Reaction.

- Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Oxazole.

- Organic Chemistry Portal. Van Leusen Reaction.

- Wikipedia. Van Leusen reaction.

- PubMed. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis.

- SynArchive. Robinson-Gabriel Synthesis.

Sources

- 1. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]

- 2. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]

- 4. 5-METHYL-2-PHENYL-OXAZOLE synthesis - chemicalbook [chemicalbook.com]

Physicochemical properties of Methyl 2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)acetate

An In-Depth Technical Guide to the Physicochemical and Analytical Profile of Methyl 2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)acetate

Introduction

The oxazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of biological activities, including antibacterial, anti-inflammatory, and anticancer properties.[1][2][3][4] this compound (CAS No. 103788-64-3) is a derivative of this privileged heterocyclic system. Its structure, featuring a phenyl group at position 2, a methyl group at position 5, and a methyl acetate moiety at position 4, suggests a potential for diverse pharmacological applications.

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals. It provides a detailed overview of the known and predicted physicochemical properties of this compound, outlines robust methodologies for its synthesis and purification, and establishes a self-validating workflow for its complete analytical characterization. In the absence of extensive published experimental data for this specific ester, this guide integrates data from its well-characterized carboxylic acid precursor, 2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)acetic acid, with predictive insights and established analytical principles for novel chemical entities.

Chemical Identity and Structural Features

The unique arrangement of substituents on the oxazole ring dictates the molecule's steric and electronic properties, which are fundamental to its chemical reactivity and potential biological interactions.

-

IUPAC Name: this compound

-

CAS Number: 103788-64-3[5]

-

Molecular Formula: C₁₃H₁₃NO₃

-

Molecular Weight: 231.25 g/mol

Key Structural Components:

-

1,3-Oxazole Core: A five-membered aromatic heterocycle providing a stable, electron-rich scaffold.

-

2-Phenyl Group: Confers hydrophobicity and potential for π-π stacking interactions with biological targets.

-

5-Methyl Group: A small alkyl substituent that can influence binding selectivity and metabolic stability.

-

4-Methyl Acetate Side Chain: Introduces a polar ester functional group that can act as a hydrogen bond acceptor and influences the molecule's solubility and pharmacokinetic profile.

Physicochemical Properties

A precise understanding of a compound's physicochemical properties is critical for designing experimental protocols, from synthesis and purification to formulation and biological screening. The data presented below is a consolidation of calculated values and experimental data from its immediate precursor, 2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)acetic acid.

| Property | Value / Description | Source / Method |

| Molecular Formula | C₁₃H₁₃NO₃ | - |

| Molecular Weight | 231.25 | Calculated |

| CAS Number | 103788-64-3 | ChemicalBook[5] |

| Physical Form | Predicted to be a solid at room temperature. | - |

| Melting Point | 126-127 °C (for the parent carboxylic acid) | Echemi[6] |

| Boiling Point | 411.7 °C (for the parent carboxylic acid) | Echemi[6] |

| Density | 1.245 g/cm³ (for the parent carboxylic acid) | Echemi[6] |

| XLogP3 | ~2.5 (Predicted) | Based on related structures[6][7] |

| Topological Polar Surface Area (TPSA) | 55.5 Ų (Predicted) | Calculated |

| Solubility | Expected to be soluble in common organic solvents (e.g., Methanol, Ethyl Acetate, Dichloromethane, DMSO) and have low solubility in water. | General Chemical Principles |

Synthesis and Purification Workflow

The most direct and reliable synthesis of this compound involves the esterification of its corresponding carboxylic acid. This method is widely used due to its high efficiency and straightforward purification.

Proposed Synthetic Pathway: Fischer Esterification

The causality behind choosing Fischer esterification lies in its simplicity and the use of inexpensive reagents. The reaction is an acid-catalyzed equilibrium between a carboxylic acid and an alcohol. Using excess methanol not only serves as the reagent but also as the solvent, driving the equilibrium towards the product side.

Caption: Proposed synthesis via Fischer esterification.

Experimental Protocol: Synthesis

This protocol is designed to be self-validating through in-process monitoring via Thin-Layer Chromatography (TLC).

-

Reaction Setup: To a solution of 2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)acetic acid (1.0 eq) in anhydrous methanol (10-15 mL per gram of acid), add 2-3 drops of concentrated sulfuric acid (H₂SO₄) as a catalyst.

-

Heating: Heat the mixture to reflux (approximately 65°C) and maintain for 4-6 hours.

-

Monitoring: Monitor the reaction progress by TLC using a suitable solvent system (e.g., 30% Ethyl Acetate in Hexane). The disappearance of the starting material spot (which is more polar) and the appearance of a new, less polar product spot indicates reaction completion.

-

Work-up: Cool the reaction mixture to room temperature. Carefully neutralize the acid catalyst by slowly adding a saturated solution of sodium bicarbonate (NaHCO₃) until effervescence ceases.

-

Extraction: Remove the methanol under reduced pressure. Extract the resulting aqueous residue with ethyl acetate (3 x 20 mL).

-

Washing: Combine the organic layers and wash sequentially with water (1 x 20 mL) and brine (1 x 20 mL). The brine wash helps to remove residual water from the organic phase.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

Protocol: Purification by Column Chromatography

Purification is essential to remove any unreacted starting material or by-products.

-

Adsorbent: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

-

Column Packing: Pack a glass column with the silica gel slurry.

-

Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or ethyl acetate and adsorb it onto a small amount of silica gel. Load this dry sample onto the top of the packed column.

-

Elution: Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 5% and gradually increasing to 30%). The less polar product will elute before the more polar starting material.

-

Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

-

Final Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Analytical Characterization Workflow

A multi-technique approach is mandatory for the unambiguous confirmation of the chemical structure and the assessment of purity. Each technique provides complementary information, creating a self-validating system of characterization.

Caption: Integrated workflow for analytical characterization.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy NMR is the most powerful tool for elucidating the precise structure of an organic molecule.

-

¹H NMR Protocol:

-

Prepare a sample by dissolving 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃).

-

Transfer the solution to an NMR tube.

-

Acquire the spectrum on a 400 MHz or higher spectrometer.

-

-

Predicted ¹H NMR Signals (in CDCl₃):

-

δ ~8.0 ppm (multiplet, 2H): Protons on the phenyl ring ortho to the oxazole.

-

δ ~7.4 ppm (multiplet, 3H): Protons on the phenyl ring meta and para to the oxazole.

-

δ ~3.7 ppm (singlet, 3H): Methyl protons of the ester group (-OCH₃).

-

δ ~3.6 ppm (singlet, 2H): Methylene protons of the acetate side chain (-CH₂-).

-

δ ~2.4 ppm (singlet, 3H): Methyl protons on the oxazole ring.

-

-

¹³C NMR Protocol:

-

Use the same sample prepared for ¹H NMR.

-

Acquire the spectrum, typically requiring a longer acquisition time.

-

-

Predicted ¹³C NMR Signals (in CDCl₃):

-

δ ~170 ppm: Carbonyl carbon of the ester (C=O).

-

δ ~162 ppm, ~150 ppm, ~135 ppm: Aromatic carbons of the oxazole and phenyl rings.

-

δ ~130-128 ppm: Other carbons of the phenyl ring.

-

δ ~52 ppm: Methyl carbon of the ester (-OCH₃).

-

δ ~30 ppm: Methylene carbon of the acetate side chain (-CH₂-).

-

δ ~11 ppm: Methyl carbon on the oxazole ring.

-

Mass Spectrometry (MS) MS provides the exact molecular weight, confirming the elemental composition.

-

Protocol (Electrospray Ionization - ESI): [8]

-

Prepare a dilute solution of the compound in a suitable solvent like methanol or acetonitrile.

-

Infuse the solution directly into the ESI source.

-

Acquire the spectrum in positive ion mode.

-

-

Expected Result: A prominent peak at m/z = 232.09 ([M+H]⁺) corresponding to the protonated molecule.

Infrared (IR) Spectroscopy IR spectroscopy is used to confirm the presence of key functional groups.

-

Protocol (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid sample directly on the ATR crystal.

-

Acquire the spectrum.

-

-

Expected Characteristic Bands:

-

~1740 cm⁻¹: Strong C=O stretch from the ester carbonyl.

-

~1650 cm⁻¹: C=N stretch of the oxazole ring.

-

~1200 cm⁻¹: C-O stretch from the ester.

-

~3000-2850 cm⁻¹: C-H stretches from alkyl and aromatic groups.

-

Chromatographic Purity Assessment

High-Performance Liquid Chromatography (HPLC) HPLC is the gold standard for determining the purity of a final compound.

-

Protocol:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile in water (both containing 0.1% formic acid to ensure good peak shape). For example, start at 30% acetonitrile and ramp to 95% over 15 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector set at a wavelength where the compound has strong absorbance (e.g., 254 nm).

-

Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram. A purity level of >95% is typically required for biological screening.

-

Potential Biological Significance and Future Directions

While specific biological data for this compound is not yet widely published, the oxazole scaffold is a well-established pharmacophore. Derivatives are known to possess a wide range of activities, including:

-

Antimicrobial Activity: The oxazole ring is present in several natural and synthetic compounds with antibacterial and antifungal properties.[1]

-

Anti-inflammatory Activity: Certain oxazole derivatives have shown potent anti-inflammatory effects.[2]

-

Anticancer Activity: The scaffold has been explored for the development of novel anticancer agents.[9]

The structure of this compound makes it an attractive candidate for screening in various biological assays. The methyl ester can act as a prodrug, potentially being hydrolyzed in vivo by esterases to release the more polar carboxylic acid, which may be the active species.

Future research should focus on:

-

In Vitro Screening: Evaluating the compound's activity against panels of bacterial and fungal strains, as well as various human cancer cell lines.

-

Enzyme Inhibition Assays: Testing for inhibition of enzymes relevant to diseases like inflammation (e.g., COX enzymes) or cancer.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing analogues with modifications to the phenyl ring, the methyl group, and the acetate chain to optimize potency and selectivity.

References

- 2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)ethyl acetate.PubChem.

- Exploring The Synthesis And Characterization Of Novel Oxazole Derivatives And Its Biological Activity.IJCSPUB.

- 2-((5-(5-Methyl-2-phenyl-1H-imidazol-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethan-1-one.MDPI.

- Biological Activity, Lipophilicity and Cytotoxicity of Novel 3-Acetyl-2,5-disubstituted-1,3,4-oxadiazolines.PMC - NIH.

- SYNTHESIS OF (SUBSTITUTED-PHENYL- 1,2,4-OXADIAZOL-5-YL) METHYL-2-(3-OXO-2,3-DIHYDRO- 4H-BENZO[B][5][7] OXAZIN-4-YL) ACETATE DERIV.Rasayan Journal of Chemistry.

- 2-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl acetate.NIH.

- 2-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl acetate.ResearchGate.

- (2-phenyl-4,5-dihydro-1,3-oxazol-5-yl)methyl acetate.Chemical Synthesis Database.

- Synthesis and antioxidant activity screening of thiazole and oxazole derivative compounds.AIP Publishing.

- Synthetic approaches for oxazole derivatives: A review.ResearchGate.

- Synthesis and Antibacterial Activity of 2-(2-(Cyclopropylmethoxy)Phenyl)-5-Methyl-1,3,4- Oxadiazole.Oriental Journal of Chemistry.

- Synthesis, characterization, biological evaluation, and molecular docking of novel 2-Methyl-5-[2-(Substituted)phenyl].PISRT.

- Synthesis and Biological Activity of Novel Oxazinyl Flavonoids as Antiviral and Anti-Phytopathogenic Fungus Agents.MDPI.

- Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review.ResearchGate.

Sources

- 1. Biological Activity, Lipophilicity and Cytotoxicity of Novel 3-Acetyl-2,5-disubstituted-1,3,4-oxadiazolines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.aip.org [pubs.aip.org]

- 3. Synthesis and Antibacterial Activity of 2-(2-(Cyclopropylmethoxy)Phenyl)-5-Methyl-1,3,4- Oxadiazole – Oriental Journal of Chemistry [orientjchem.org]

- 4. researchgate.net [researchgate.net]

- 5. This compound | 103788-64-3 [chemicalbook.com]

- 6. echemi.com [echemi.com]

- 7. 2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)ethyl acetate | C14H15NO3 | CID 149777219 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pisrt.org [pisrt.org]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of Methyl 2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)acetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the compound Methyl 2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)acetate. As a Senior Application Scientist, this document is structured to deliver not only the spectral data but also the underlying scientific principles and experimental considerations essential for the accurate structural elucidation and characterization of this and similar heterocyclic compounds. The guide emphasizes the causal relationships between molecular structure and spectral features, ensuring a trustworthy and authoritative resource for professionals in chemical research and drug development.

Introduction: The Role of NMR in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled analytical technique for the unambiguous determination of molecular structure in solution. For a molecule such as this compound, which possesses a variety of distinct chemical environments—including an aromatic phenyl ring, a substituted oxazole core, and a methyl acetate side chain—¹H and ¹³C NMR provide critical insights into the connectivity and spatial arrangement of atoms. This guide will dissect the predicted spectra of this molecule, offering a logical framework for spectral assignment and interpretation.

The choice of solvent is a critical first step in NMR spectroscopy. For oxazole derivatives, deuterated chloroform (CDCl₃) is a common and effective solvent as it is chemically inert and has a well-defined residual solvent peak.[1]

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.95 - 7.85 | Multiplet | 2H | H-2', H-6' (ortho-protons of phenyl ring) |

| ~ 7.50 - 7.40 | Multiplet | 3H | H-3', H-4', H-5' (meta- and para-protons of phenyl ring) |

| ~ 3.70 | Singlet | 3H | -OCH₃ (methyl ester) |

| ~ 3.65 | Singlet | 2H | -CH₂- (methylene protons) |

| ~ 2.45 | Singlet | 3H | 5-CH₃ (methyl on oxazole) |

Interpretation and Rationale

-

Phenyl Protons (H-2', H-6', H-3', H-4', H-5'): The protons on the phenyl ring are expected to appear in the aromatic region of the spectrum, typically between 7.0 and 8.5 ppm. The ortho-protons (H-2' and H-6') are likely to be the most deshielded due to the electron-withdrawing effect of the oxazole ring, appearing further downfield.[2] The meta- and para-protons will resonate at a slightly higher field. The overlapping signals will result in complex multiplets.

-

Methyl Ester Protons (-OCH₃): The three protons of the methyl ester group are chemically equivalent and are expected to appear as a sharp singlet. Their chemical shift is influenced by the adjacent oxygen atom, typically falling in the range of 3.3-4.0 ppm.[3][4][5][6]

-

Methylene Protons (-CH₂-): The two protons of the methylene bridge between the oxazole ring and the acetate group are also equivalent and will present as a singlet. Their position will be influenced by the neighboring oxazole ring and carbonyl group.

-

Oxazole Methyl Protons (5-CH₃): The methyl group attached to the C-5 position of the oxazole ring will give rise to a singlet, as there are no adjacent protons to couple with. Its chemical shift is anticipated to be in the region characteristic of methyl groups attached to a heterocyclic ring.[7][8]

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the number of different types of carbon atoms in a molecule.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~ 170 | C=O (ester carbonyl) |

| ~ 161 | C-2 (oxazole ring) |

| ~ 158 | C-5 (oxazole ring) |

| ~ 130 | C-4' (para-carbon of phenyl ring) |

| ~ 129 | C-2', C-6' (ortho-carbons of phenyl ring) |

| ~ 128 | C-3', C-5' (meta-carbons of phenyl ring) |

| ~ 127 | C-1' (ipso-carbon of phenyl ring) |

| ~ 125 | C-4 (oxazole ring) |

| ~ 52 | -OCH₃ (methyl ester) |

| ~ 35 | -CH₂- (methylene carbon) |

| ~ 11 | 5-CH₃ (methyl on oxazole) |

Interpretation and Rationale

-

Carbonyl Carbon (C=O): The carbonyl carbon of the ester group is the most deshielded carbon and will appear at the lowest field, typically in the range of 160-185 ppm.[9][10]

-

Oxazole Ring Carbons (C-2, C-4, C-5): The carbons of the oxazole ring have characteristic chemical shifts. C-2, situated between two heteroatoms (N and O), is expected to be the most downfield of the ring carbons.[11][12] C-5, bearing the methyl group, and C-4, with the acetate side chain, will have distinct chemical shifts influenced by their substituents.

-

Phenyl Ring Carbons (C-1' to C-6'): The aromatic carbons will resonate in the 125-150 ppm range.[10] The ipso-carbon (C-1') attached to the oxazole ring will have a specific chemical shift, while the ortho-, meta-, and para-carbons will show distinct signals due to the electronic effects of the substituent.[13]

-

Methyl and Methylene Carbons: The methyl ester carbon (-OCH₃) will appear around 50-60 ppm. The methylene carbon (-CH₂-) will be further upfield, and the methyl carbon on the oxazole ring (5-CH₃) will be one of the most shielded carbons, appearing at a high field.[9][10]

Experimental Protocol for NMR Data Acquisition

To ensure the acquisition of high-quality, reliable NMR data, the following experimental protocol is recommended. This protocol is designed to be a self-validating system, incorporating checks and standards for data integrity.

Sample Preparation

-

Compound Purity: Ensure the sample of this compound is of high purity (>95%) to avoid interference from impurities in the spectra.

-

Solvent Selection: Use high-purity deuterated chloroform (CDCl₃) as the solvent.[1]

-

Concentration: Prepare a solution with a concentration of approximately 5-10 mg of the compound in 0.6-0.7 mL of CDCl₃.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

NMR Spectrometer Setup and Data Acquisition

-

Spectrometer: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

-

¹H NMR Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment.

-

Acquisition Time: ~2-3 seconds.

-

Relaxation Delay: ~1-2 seconds.

-

Number of Scans: 16-64 scans, depending on the sample concentration.

-

Spectral Width: A spectral width of approximately 12-15 ppm.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Program: A proton-decoupled pulse program (e.g., zgpg30).

-

Acquisition Time: ~1-2 seconds.

-

Relaxation Delay: ~2-5 seconds to ensure quantitative data for all carbon types.

-

Number of Scans: 1024-4096 scans, as ¹³C is much less sensitive than ¹H.

-

Spectral Width: A spectral width of approximately 220-240 ppm.

-

Data Processing

-

Fourier Transformation: Apply an exponential window function followed by Fourier transformation to convert the Free Induction Decay (FID) into the frequency domain spectrum.

-

Phasing: Manually phase the spectrum to obtain a pure absorption lineshape.

-

Baseline Correction: Apply a baseline correction to ensure a flat baseline.

-

Referencing: Reference the spectrum to the TMS signal at 0.00 ppm for ¹H and ¹³C.

-

Integration: For the ¹H NMR spectrum, integrate the signals to determine the relative number of protons for each resonance.

Visualization of Molecular Structure and NMR Assignments

To visually represent the molecular structure and the assignment of the key NMR signals, the following diagrams are provided.

Caption: Experimental workflow for NMR data acquisition and analysis.

Conclusion

This technical guide has provided a detailed, in-depth analysis of the predicted ¹H and ¹³C NMR spectral data for this compound. By grounding the spectral interpretations in established principles of NMR spectroscopy and providing a robust experimental protocol, this document serves as a valuable resource for researchers and scientists. The logical framework presented herein for spectral assignment, coupled with clear data visualization, is intended to empower professionals in the accurate and confident structural characterization of complex organic molecules.

References

- ResearchGate. (n.d.). 11: the 1 H NMR spectrum of methyl acetate shows two peaks: one at =...

- Chemistry LibreTexts. (2020, May 30). 12.2: NMR Spectra - an introduction and overview.

- Chemistry LibreTexts. (2024, October 4). 13.11: Characteristics of ¹³C NMR Spectroscopy.

- University of Calgary. (n.d.). methyl acetate (Predicted Chemical Shifts).

- Canadian Science Publishing. (1979). Carbon-13 nuclear magnetic resonance spectra of oxazoles.

- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts.

- MDPI. (n.d.). ¹³C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion.

- S. S. Al-Showiman, H. M. Al-Hazimi, & I. M. Al-Najjar. (n.d.). Analysis of 13C NMR Spectra of Some Phenyl Acetates.

- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.

- Chemguide. (n.d.). interpreting C-13 NMR spectra.

- ResearchGate. (n.d.). 1 H, 13 C and 15 N NMR chemical shifts of 3-substituted....

- Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., ... & Goldberg, K. I. (2010). NMR chemical shifts of trace impurities: common laboratory solvents, organics, and gases in deuterated solvents relevant to the organometallic chemist. Organometallics, 29(9), 2176-2179.

Sources

- 1. scs.illinois.edu [scs.illinois.edu]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Methyl acetate(79-20-9) 1H NMR spectrum [chemicalbook.com]

- 6. methyl acetate (Predicted Chemical Shifts) [chem.purdue.edu]

- 7. OXAZOLE, 2-METHYL-(23012-10-4) 1H NMR spectrum [chemicalbook.com]

- 8. 2-Methylnaphth[1,2-d]oxazole(85-15-4) 1H NMR [m.chemicalbook.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chemguide.co.uk [chemguide.co.uk]

- 11. cdnsciencepub.com [cdnsciencepub.com]

- 12. organicchemistrydata.org [organicchemistrydata.org]

- 13. jcsp.org.pk [jcsp.org.pk]

Mass spectrometry fragmentation pattern of Methyl 2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)acetate

An In-Depth Technical Guide to the Mass Spectrometric Fragmentation of Methyl 2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)acetate

Abstract: This technical guide provides a comprehensive analysis of the predicted mass spectrometric fragmentation patterns of this compound (C₁₃H₁₃NO₃, Molecular Weight: 231.25 g/mol ). Aimed at researchers, scientists, and professionals in drug development, this document elucidates the fragmentation mechanisms under both high-energy Electron Ionization (EI) and soft-ionization Electrospray (ESI) tandem mass spectrometry (MS/MS). By dissecting the molecule's structure and applying established fragmentation principles from authoritative literature, this guide serves as a predictive framework for identifying this compound and its analogues in complex matrices. We will explore the characteristic cleavages of the acetate side chain, the fragmentation of the core oxazole ring, and the influence of the phenyl and methyl substituents. Detailed experimental protocols and visual fragmentation pathway diagrams are provided to support analytical method development and structural elucidation efforts.

Introduction to the Structural Elucidation Challenge

This compound is a substituted oxazole, a class of heterocyclic compounds that are of significant interest in medicinal chemistry and materials science due to their diverse biological activities.[1] Accurate structural characterization is the cornerstone of drug discovery and development, and mass spectrometry is an indispensable tool for this purpose. Understanding the gas-phase ion chemistry of a molecule—how it fragments upon ionization—is critical for its unambiguous identification, whether in reaction monitoring, metabolite identification, or quality control.

This guide will detail the predicted fragmentation behavior of the title compound under two common ionization regimes: Electron Ionization (EI), typically coupled with Gas Chromatography (GC-MS), and Electrospray Ionization (ESI), commonly used with Liquid Chromatography (LC-MS). EI, a hard ionization technique, imparts significant energy, leading to extensive and often complex fragmentation that provides a detailed structural fingerprint.[2] In contrast, ESI is a soft ionization method that typically yields the protonated molecule, [M+H]⁺, which can then be selectively fragmented using tandem mass spectrometry (MS/MS) to reveal specific structural motifs through controlled collision-induced dissociation (CID).[3]

Molecular Structure and Predicted Lability

The structure of this compound presents several distinct functional groups, each contributing to the overall fragmentation pattern. The predicted sites of initial cleavage are based on established chemical principles, such as the stability of the resulting fragments (ions and neutral losses).

-

Methyl Acetate Side Chain: This is the most labile part of the molecule. Cleavages are expected at the ester functional group, leading to losses of the methoxy radical (•OCH₃) or the entire methoxycarbonyl group (•COOCH₃). Alpha-cleavage adjacent to the oxazole ring is also highly probable.[4]

-

Oxazole Core: The 1,3-oxazole ring is an aromatic heterocycle. Its fragmentation is well-documented and often involves skeletal rearrangements, including the characteristic loss of carbon monoxide (CO) and hydrogen cyanide (HCN).[5]

-

Phenyl and Methyl Substituents: The phenyl group at the 2-position and the methyl group at the 5-position influence the stability of adjacent ions and can direct fragmentation pathways. The phenyl group can give rise to characteristic ions such as the benzoyl cation (m/z 105) or the phenyl cation (m/z 77).[5]

Electron Ionization (EI) Fragmentation Pathway

Under 70 eV EI conditions, the molecule is expected to produce a radical cation (M⁺• at m/z 231) which then undergoes a cascade of fragmentation events. The resulting spectrum is a composite of numerous fragment ions, with the most stable ions appearing as the most abundant peaks.[2]

Primary Fragmentation Mechanisms

-

α-Cleavage: The most favorable initial cleavage is the loss of the methoxycarbonyl radical from the side chain, which results in a highly stabilized benzylic-type carbocation adjacent to the oxazole ring. This is predicted to be the base peak .

-

Ester Fragmentation: Direct cleavages within the ester group will lead to the loss of a methoxy radical (•OCH₃, 31 Da) or a neutral ketene molecule (CH₂=C=O, 42 Da) via rearrangement.[4]

-

Oxazole Ring Cleavage: Following initial side-chain fragmentation, the substituted oxazole cation will decompose further. This process is complex but typically involves the loss of CO (28 Da) and subsequent rearrangements.[5]

-

Phenyl Group Fragmentation: The formation of a benzoyl cation (C₆H₅CO⁺, m/z 105) is a hallmark of 2-phenyl-oxazole derivatives. This ion is particularly stable. Subsequent loss of CO from this ion yields the phenyl cation (C₆H₅⁺, m/z 77), which can further fragment by losing acetylene (C₂H₂) to produce an ion at m/z 51.[5][6]

Proposed EI Fragmentation Data

| m/z (Predicted) | Proposed Fragment Ion Structure | Mechanism / Neutral Loss |

| 231 | [C₁₃H₁₃NO₃]⁺• | Molecular Ion (M⁺•) |

| 200 | [M - •OCH₃]⁺ | Loss of methoxy radical |

| 172 | [M - •COOCH₃]⁺ | Loss of methoxycarbonyl radical |

| 158 | [M - •CH₂COOCH₃]⁺ | Base Peak. α-cleavage of the acetate side chain |

| 130 | [C₈H₆NO]⁺ | Loss of CO from m/z 158 |

| 105 | [C₇H₅O]⁺ | Benzoyl cation |

| 103 | [C₇H₅N]⁺• | Benzonitrile radical cation |

| 77 | [C₆H₅]⁺ | Phenyl cation, from loss of CO from m/z 105 |

| 51 | [C₄H₃]⁺ | Loss of acetylene (C₂H₂) from m/z 77 |

Visualization of EI Fragmentation

Caption: Predicted ESI-MS/MS fragmentation of the [M+H]⁺ ion.

Experimental Protocols

To validate the predicted fragmentation patterns, the following protocols are recommended.

Protocol for GC-MS (EI) Analysis

-

Sample Preparation: Dissolve 1 mg of the compound in 1 mL of a suitable volatile solvent (e.g., Dichloromethane or Ethyl Acetate).

-

GC System: Agilent 8890 GC or equivalent.

-

Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

-

Injection: 1 µL injection, split mode (e.g., 50:1).

-

Injector Temperature: 250 °C.

-

Oven Program:

-

Initial temperature: 100 °C, hold for 1 minute.

-

Ramp: 15 °C/min to 280 °C.

-

Hold: 5 minutes at 280 °C.

-

-

MS System: Agilent 5977B MSD or equivalent.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

MS Source Temperature: 230 °C.

-

MS Quad Temperature: 150 °C.

-

Scan Range: m/z 40-400.

Protocol for LC-MS/MS (ESI) Analysis

-

Sample Preparation: Dissolve 1 mg of the compound in 10 mL of Methanol. Further dilute to a final concentration of ~1 µg/mL using 50:50 Methanol:Water.

-

LC System: Waters ACQUITY UPLC I-Class or equivalent.

-

Column: C18 column (e.g., 2.1 x 50 mm, 1.7 µm particle size).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient:

-

Start at 5% B.

-

Linear gradient to 95% B over 5 minutes.

-

Hold at 95% B for 1 minute.

-

Return to 5% B and re-equilibrate for 2 minutes.

-

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40 °C.

-

MS System: Sciex Triple Quad™ 6500+ or equivalent Q-TOF.

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

Key MS Parameters:

-

IonSpray Voltage: +5500 V.

-

Source Temperature: 500 °C.

-

Curtain Gas: 35 psi.

-

-

MS/MS Experiment: Perform a product ion scan of the precursor ion at m/z 232. Use a collision energy spread (e.g., 15-40 eV) to observe the full range of fragment ions.

Conclusion

The mass spectrometric fragmentation of this compound is predicted to be rich in structural information. Under EI, the key diagnostic fragment is the base peak at m/z 158 , resulting from the cleavage of the entire acetate side chain. Further characteristic ions include the benzoyl cation at m/z 105 and the phenyl cation at m/z 77 . Under ESI-MS/MS, the protonated molecule ([M+H]⁺ at m/z 232 ) is expected to show characteristic neutral losses of methanol (32 Da ) and methyl acetate (74 Da ). These predicted fragmentation patterns provide a robust analytical framework for the identification and structural confirmation of this oxazole derivative and can be used to build screening methods for related compounds in various research and development settings.

References

- Title: Mass spectrometry of oxazoles Source: A review article on the fragmentation patterns of oxazole derivatives, providing foundational mechanisms for ring cleavage and substituent effects. URL:[Link]

- Title: Expanding the Chemical Space: Functionalized Ethynyl Oxazoles as Versatile Reagents for the Click Chemistry Source: ChemRxiv preprint describing the synthesis and utility of oxazole-containing compounds, highlighting their relevance. URL:[Link]

- Title: EI mass spectrum of the acetate derivative of...

- Title: Mass spectrometric analysis of 1,2,4-Oxadiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles Source: A review covering MS of related heterocycles, useful for general principles of fragment

- Title: Synthesis and ESI-MS/MS Fragmentation Study of Two New Isomeric Oxazolidin-2-One Derivatives Source: Research article detailing ESI-MS/MS and CID principles for rel

- Title: Fragmentation Processes - Structure Determination of Organic Compounds Source: Educational text explaining the fundamental principles of mass spectrometric fragment

- Title: IR photofragmentation of the phenyl cation: spectroscopy and fragmentation pathways Source: A study on the fragmentation of the phenyl cation, relevant for understanding the m/z 77 -> 51 transition. URL:[Link]

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. pharmacy180.com [pharmacy180.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 6. IR photofragmentation of the phenyl cation: spectroscopy and fragmentation pathways - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

Unveiling the Solid-State Architecture: A Technical Guide to the Crystal Structure of Methyl 2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)acetate

For Researchers, Scientists, and Drug Development Professionals

The 1,3-oxazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential. Understanding the precise three-dimensional arrangement of atoms within these molecules is paramount for deciphering structure-activity relationships (SAR) and driving rational drug design. This guide provides an in-depth technical exploration of the crystal structure of Methyl 2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)acetate, a representative member of this important class of compounds. While a definitive crystal structure for this exact molecule is not publicly available, this guide will leverage data from closely related analogs to predict its structural features and provide a comprehensive methodology for its experimental determination.

The Oxazole Motif: A Privileged Scaffold in Drug Discovery

The oxazole ring system, a five-membered heterocycle containing nitrogen and oxygen atoms, is a recurring motif in a vast array of natural products and synthetic bioactive molecules.[1] Its unique electronic properties and ability to participate in various intermolecular interactions make it a valuable component in the design of therapeutic agents targeting a wide range of diseases.[2] The precise spatial orientation of substituents on the oxazole core, as determined by single-crystal X-ray diffraction, is crucial for understanding how these molecules interact with their biological targets.[3][4]

Synthesis and Crystallization: From Molecule to Measurable Crystal

The journey to elucidating a crystal structure begins with the synthesis of the target compound and the subsequent growth of high-quality single crystals.

Synthetic Pathway

The synthesis of this compound can be approached through established methodologies for the formation of substituted oxazoles. A common and effective route involves the cyclization of a suitable precursor, such as an α-haloketone, with an amide.[5] Alternative methods include the condensation of hippuric acid or acetyl glycine with aromatic aldehydes.[6]

A plausible synthetic route is outlined below:

Caption: Generalized synthetic workflow for the target compound.

Crystal Growth Protocol

Obtaining single crystals suitable for X-ray diffraction is often a meticulous process of trial and error. The slow evaporation of a saturated solution is a widely employed and effective technique.

Step-by-Step Protocol for Crystal Growth:

-

Solvent Selection: The choice of solvent is critical. The compound should have moderate solubility, allowing for the slow formation of a supersaturated solution. A range of solvents with varying polarities (e.g., ethanol, methanol, ethyl acetate, dichloromethane, and mixtures thereof) should be screened.

-

Preparation of a Saturated Solution: Dissolve the purified this compound in a minimal amount of the chosen solvent at a slightly elevated temperature to ensure complete dissolution.

-

Filtration: Filter the warm solution through a syringe filter (0.22 µm) into a clean, dust-free vial to remove any particulate matter that could act as nucleation sites and hinder the growth of single crystals.

-

Slow Evaporation: Cover the vial with a cap or parafilm containing a few pinholes. This allows for the slow evaporation of the solvent over several days to weeks at a constant temperature.

-

Crystal Harvesting: Once well-formed, single crystals of sufficient size are observed, they should be carefully harvested using a spatula or by decanting the mother liquor.

Single-Crystal X-ray Diffraction: The Definitive Structural Analysis

Single-crystal X-ray diffraction is the gold standard for determining the three-dimensional atomic arrangement of a molecule. The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern.

Experimental Workflow

Caption: Key stages of the single-crystal X-ray diffraction workflow.

Detailed Experimental Protocol

-

Crystal Selection and Mounting: A suitable single crystal, free of cracks and defects, is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in a diffractometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations. The crystal is then rotated while being irradiated with a monochromatic X-ray beam, and the diffraction data are collected on a detector.

-

Data Processing: The collected raw data are processed to determine the unit cell dimensions, space group, and the intensities of the reflections.

-

Structure Solution: The initial atomic positions are determined from the processed data using direct methods or Patterson methods.

-

Structure Refinement: The atomic coordinates and thermal parameters are refined using a least-squares minimization procedure to obtain the best fit between the observed and calculated structure factors.

-

Validation: The final structure is validated using various crystallographic checks to ensure its quality and accuracy.

Predicted Crystal Structure and Intermolecular Interactions: A Comparative Analysis

In the absence of an experimentally determined structure for this compound, we can predict its key structural features by analyzing the crystal structures of closely related compounds.

| Compound | Formula | Crystal System | Space Group | Key Dihedral Angles (°) | Ref. |

| 5-Oxo-2-phenyl-4,5-dihydro-1,3-oxazol-4-ylidene]methyl}phenyl acetate | C₁₈H₁₃NO₄ | Monoclinic | P2₁/c | Phenyl rings: 5.10(12) | [7] |

| 4-[(2-Methyl-5-oxo-4,5-dihydro-1,3-oxazol-4-ylidene)methyl]phenyl acetate | C₁₃H₁₁NO₄ | Triclinic | P-1 | Oxazole and phenyl rings: 1.392(3) | |

| 4-(4-chlorophenyl)-5-methyl-3-{4-[(2-methylphenyl)methoxy]phenyl}-1,2-oxazole | C₂₄H₂₀ClNO₂ | Monoclinic | P2₁/c | 4-chlorophenyl to oxazole: 62.8(2) | [8] |

Based on these analogs, we can anticipate the following for this compound:

-

Molecular Geometry: The oxazole ring is expected to be essentially planar. The phenyl ring at position 2 and the methyl acetate group at position 4 will be twisted relative to the oxazole plane. The degree of this twist will be influenced by steric hindrance and crystal packing forces. The geometry of the oxazole ring itself is expected to show a characteristic pattern of shorter and longer bonds, consistent with its aromatic character.[3]

-

Conformation: The overall conformation of the molecule will likely be influenced by the orientation of the flexible methyl acetate group.

-

Intermolecular Interactions: The crystal packing will be governed by a network of weak intermolecular interactions.[3][4] These are likely to include:

-

C-H···O Hydrogen Bonds: The oxygen atoms of the ester group and the oxazole ring are potential hydrogen bond acceptors, forming interactions with hydrogen atoms from neighboring molecules.

-

π-π Stacking: The phenyl and oxazole rings can engage in π-π stacking interactions, contributing to the stability of the crystal lattice.[9]

-

van der Waals Forces: Non-specific van der Waals interactions will also play a significant role in the overall crystal packing.[3][4]

-

The interplay of these interactions will determine the final crystal packing motif, which is crucial for the material's physical properties and has implications for its bioavailability in a pharmaceutical context.

Caption: Potential intermolecular interactions in the crystal lattice.

Conclusion: The Power of Structural Insight in Drug Development

The determination of the crystal structure of this compound, and other related bioactive compounds, provides invaluable information for drug development professionals. A high-resolution crystal structure confirms the molecular constitution, reveals the preferred conformation, and provides a detailed map of the intermolecular interactions that govern its solid-state properties. This knowledge is instrumental in understanding the compound's physical characteristics, such as solubility and stability, and provides a solid foundation for computational modeling and the rational design of new, more potent, and selective therapeutic agents. The methodologies and comparative analyses presented in this guide serve as a comprehensive framework for the structural elucidation of this important class of molecules.

References

- Grzeskiewicz, A. M., Stefański, T., & Kubicki, M. (2021). Weak Intermolecular Interactions in a Series of Bioactive Oxazoles. Molecules, 26(10), 2977. [Link]

- Grzeskiewicz, A. M., Stefański, T., & Kubicki, M. (2021). Weak Intermolecular Interactions in a Series of Bioactive Oxazoles. Semantic Scholar. [Link]

- ResearchGate. (n.d.). Two of the most important (with the highest interaction energies) motifs in the crystal structure 1.

- Li, J., et al. (2024). Metal free C–O bond cleavage: a new strategy for the synthesis of substituted oxazoles. Organic & Biomolecular Chemistry. [Link]

- ResearchGate. (n.d.). Structures of some representative bioactive compounds containing 1,3-oxazole moiety.

- Reddy, B. V. S., et al. (2022). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. The Journal of Organic Chemistry. [Link]

- Wang, Y., et al. (2017). Crystal structures, intermolecular interactions and fluorescence properties of a series of symmetrical bi-1,3,4-oxadiazole derivatives. Journal of Materials Chemistry C, 5(34), 8795-8803. [Link]

- Akkurt, M., et al. (2020). Crystal structure and Hirshfeld surface analysis of 4-(4-chlorophenyl)-5-methyl-3-{4-[(2-methylphenyl)methoxy]phenyl}-1,2-oxazole.

- Fernandes, C., & da Silva, E. F. (2018). Naturally Occurring Oxazole-Containing Peptides. Marine Drugs, 16(6), 203. [Link]

- Jotani, M. M., & Baldaniya, B. B. (2010). 5-Oxo-2-phenyl-4,5-dihydro-1,3-oxazol-4-ylidene]methyl}phenyl acetate. Acta Crystallographica Section E: Structure Reports Online, 66(6), o1175. [Link]

- Khalilov, L. M., et al. (2022). Crystal structure and Hirshfeld surface analysis of N-{[5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl}-N-(prop-2-en-1-yl)methanesulfonamide.

- ResearchGate. (n.d.). Transition Metal-Mediated Synthesis of Oxazoles.

- ResearchGate. (n.d.). Structures of some representative bioactive synthesized compounds containing 1,3-oxazole moiety.

- Dabholkar, V. V., & Syed, S. A. S. A. (2010). SYNTHESIS OF NOVEL OXAZOLES AND THEIR HYDRAZONES. Rasayan Journal of Chemistry, 3(3), 466-470. [Link]

- ChemInform Abstract: Methodology for the Synthesis of Substituted 1,3-Oxazoles. (2010). ChemInform, 35(34). [Link]

- ResearchGate. (n.d.). Part of the crystal structure showing intermolecular interactions as dotted lines.

- Exploring Oxazole-Derived Heterocycles: Synthesis Strategies and Diverse Biological Activities for Potential Therapeutic Applications. (2023).

- ResearchGate. (n.d.). Substituted 4-Acyl-5-methyl-2-phenyl-pyrazol-3-one-phenylhydrazones with Antioxidant Properties: X-Ray Crystal and Spectroscopic Studies.

- 4-methyl-5-nitro-2-phenyl-1,3-oxazole. (n.d.). ChemSynthesis. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. museonaturalistico.it [museonaturalistico.it]

- 3. Weak Intermolecular Interactions in a Series of Bioactive Oxazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. Bot Verification [rasayanjournal.co.in]

- 7. 4-{[(4Z)-5-Oxo-2-phenyl-4,5-dihydro-1,3-oxazol-4-ylidene]methyl}phenyl acetate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. abis-files.gazi.edu.tr [abis-files.gazi.edu.tr]

- 9. Crystal structures, intermolecular interactions and fluorescence properties of a series of symmetrical bi-1,3,4-oxadiazole derivatives - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

The Expanding Therapeutic Potential of Novel Oxazole Derivatives: A Technical Guide for Drug Discovery

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Oxazole Scaffold - A Privileged Structure in Medicinal Chemistry

The oxazole ring, a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom, represents a cornerstone in contemporary medicinal chemistry. Its unique electronic properties, metabolic stability, and ability to participate in various non-covalent interactions have designated it as a "privileged scaffold." This means that the oxazole core is a recurring motif in a multitude of biologically active compounds, including numerous FDA-approved drugs and clinical candidates. Its versatility allows it to serve as a pharmacophore, a rigid linker, or a bioisosteric replacement for other functional groups, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. This guide provides an in-depth exploration of the diverse biological activities of novel oxazole derivatives, focusing on the underlying mechanisms, structure-activity relationships (SAR), and the experimental workflows essential for their discovery and evaluation.

Anticancer Activity: Targeting the Hallmarks of Malignancy

The development of novel anticancer agents remains a paramount challenge in pharmaceutical research. Oxazole derivatives have emerged as a promising class of compounds that can interfere with various cancer-related pathways.

Mechanism of Action: From Kinase Inhibition to Apoptosis Induction

A significant number of oxazole-containing compounds exert their anticancer effects by targeting protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer. For instance, certain derivatives have been shown to inhibit tyrosine kinases involved in cell proliferation and survival. Another key mechanism involves the induction of apoptosis, or programmed cell death. This can be achieved by disrupting mitochondrial function, leading to the release of pro-apoptotic factors, or by modulating the expression of proteins in the Bcl-2 family. Furthermore, some oxazole derivatives have demonstrated the ability to inhibit topoisomerases, enzymes essential for DNA replication and repair, thereby leading to cell cycle arrest and cell death.

Structure-Activity Relationship (SAR) Insights

The anticancer potency of oxazole derivatives is highly dependent on the nature and position of substituents on the oxazole ring. For example, the presence of bulky aromatic groups at the C2 and C5 positions can enhance cytotoxicity, likely due to increased interaction with hydrophobic pockets in target proteins. The incorporation of halogen atoms, particularly fluorine, can improve metabolic stability and cell permeability, often leading to enhanced in vivo efficacy.

Experimental Workflow: In Vitro Cytotoxicity Assessment

A fundamental step in evaluating the anticancer potential of novel oxazole derivatives is to determine their cytotoxicity against a panel of cancer cell lines. The MTT assay is a widely used colorimetric method for this purpose.

Caption: Workflow for assessing cytotoxicity using the MTT assay.

Protocol: MTT Assay for Cytotoxicity Screening

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the oxazole derivatives in culture medium. Remove the old medium from the wells and add the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the compound concentration.

| Compound | Cell Line | IC50 (µM) | Reference |

| Oxazole Derivative A | MCF-7 | 12.5 | |

| Oxazole Derivative B | A549 | 8.2 | |

| Doxorubicin (Control) | MCF-7 | 0.9 | N/A |

Antimicrobial Activity: Combating Infectious Diseases

The rise of multidrug-resistant pathogens necessitates the urgent discovery of new antimicrobial agents. Oxazole derivatives have demonstrated significant potential in this area, exhibiting activity against a broad spectrum of bacteria and fungi.

Mechanism of Action: Diverse Modes of Microbial Inhibition

The antimicrobial mechanisms of oxazoles are varied. Some derivatives act as inhibitors of essential bacterial enzymes, such as DNA gyrase and topoisomerase IV, which are critical for DNA replication. Others disrupt the integrity of the microbial cell membrane, leading to leakage of cellular contents and cell death. Additionally, some oxazoles have been found to inhibit biofilm formation, a key virulence factor for many pathogenic bacteria.

Caption: Diverse antimicrobial mechanisms of oxazole derivatives.

Experimental Workflow: Agar Well Diffusion Assay

A common and effective method for screening the antimicrobial activity of new compounds is the agar well diffusion assay.

Protocol: Agar Well Diffusion for Antimicrobial Screening

-

Media Preparation: Prepare and sterilize Mueller-Hinton agar for bacteria or Sabouraud dextrose agar for fungi and pour it into sterile Petri dishes.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).

-

Inoculation: Evenly spread the microbial inoculum over the surface of the agar plates.

-

Well Creation: Create wells of 6-8 mm in diameter in the agar using a sterile cork borer.

-

Compound Application: Add a known concentration of the oxazole derivative solution to each well. Include a negative control (solvent) and a positive control (standard antibiotic).

-

Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria, 25°C for fungi) for 18-24 hours.

-

Zone of Inhibition Measurement: Measure the diameter of the clear zone around each well where microbial growth is inhibited.

| Compound | Microorganism | Zone of Inhibition (mm) | Reference |

| Oxazole Derivative C | S. aureus | 18 | |

| Oxazole Derivative D | E. coli | 15 | |

| Ciprofloxacin (Control) | E. coli | 25 | N/A |

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is implicated in a wide range of diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. Oxazole derivatives have shown promise as anti-inflammatory agents by targeting key enzymes and signaling pathways in the inflammatory response.

Mechanism of Action: Targeting COX Enzymes and Pro-inflammatory Cytokines

A primary mechanism of anti-inflammatory action for many oxazole derivatives is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is inducible and plays a major role in inflammatory prostaglandin synthesis. By selectively inhibiting COX-2 over the constitutively expressed COX-1, these compounds can reduce inflammation with a potentially lower risk of gastrointestinal side effects associated with non-selective NSAIDs. Furthermore, some oxazoles can suppress the production of pro-inflammatory cytokines like TNF-α and IL-6 by modulating signaling pathways such as NF-κB.

Conclusion and Future Directions

The oxazole scaffold continues to be a highly fruitful area of research in drug discovery, with novel derivatives demonstrating a remarkable breadth of biological activities. The insights into their mechanisms of action and the continuous refinement of structure-activity relationships are paving the way for the development of next-generation therapeutics. Future research will likely focus on the use of computational modeling and artificial intelligence to design oxazole derivatives with enhanced potency, selectivity, and improved pharmacokinetic profiles. Furthermore, the exploration of novel biological targets for oxazole-based compounds will undoubtedly expand their therapeutic applications. The robust and validated experimental workflows outlined in this guide provide a solid foundation for researchers to effectively screen and characterize these promising molecules, accelerating their journey from the laboratory to the clinic.

References

- Kinase Inhibitors in Cancer Therapy.

- Tyrosine Kinase Inhibitors: A Review on Pharmacology, Indications and Clinical Outcomes. Current Pharmaceutical Design. [Link]

- Topoisomerase Inhibitors. Current Medicinal Chemistry - Anti-Cancer Agents. [Link]

- Synthesis and biological evaluation of novel oxazole derivatives as potential anticancer agents. European Journal of Medicinal Chemistry. [Link]

- Design, synthesis, and in vitro anticancer activity of some novel oxazole derivatives. Medicinal Chemistry Research. [Link]

- Bacterial DNA Gyrase and Topoisomerase IV as Targets for New Antibacterials. Biochemistry. [Link]

- Synthesis and antimicrobial activity of new oxazole derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

- COX-2 inhibitors: a new generation of anti-inflammatory agents. The American Journal of Medicine. [Link]

The Phenyl-Oxazole Scaffold: A Privileged Motif in Modulating Cellular Signaling

An In-depth Technical Guide on the Mechanism of Action of Phenyl-Oxazole Compounds for Researchers, Scientists, and Drug Development Professionals.

The phenyl-oxazole core is a prominent heterocyclic scaffold in medicinal chemistry, recognized for its versatile pharmacological activities. This guide provides a detailed exploration of the molecular mechanisms through which phenyl-oxazole derivatives exert their therapeutic effects, with a focus on their roles as anti-inflammatory and anticancer agents. We will delve into the specific molecular targets and signaling pathways modulated by these compounds, supported by experimental evidence and methodologies.

Section 1: Phenyl-Oxazole Derivatives as Potent Anti-inflammatory Agents via Cyclooxygenase-2 (COX-2) Inhibition

Inflammation is a critical physiological response, but its dysregulation can lead to chronic diseases. Cyclooxygenase (COX) enzymes are key mediators of inflammation through the production of prostaglandins. There are two main isoforms, COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is inducible and primarily associated with inflammation.[1] The selective inhibition of COX-2 is a desirable therapeutic strategy to mitigate inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs.[1]

A series of 4-aryl/cycloalkyl-5-phenyloxazole derivatives have been identified as potent and selective COX-2 inhibitors.[2] Molecular docking studies have elucidated the binding mechanism of these compounds within the active site of the COX-2 enzyme.

Molecular Mechanism of COX-2 Inhibition

The selectivity of phenyl-oxazole derivatives for COX-2 over COX-1 is attributed to key structural differences between the two enzyme isoforms. The active site of COX-2 is approximately 25% larger than that of COX-1, featuring a secondary binding pocket. This structural variance allows for the accommodation of bulkier ligands. Phenyl-oxazole compounds often possess substituents that can access and bind within this secondary pocket, leading to enhanced affinity and selectivity for COX-2.[3][4]

For instance, molecular docking studies of isoxazole-carboxamide derivatives revealed that substituents like 3,4-dimethoxy on one phenyl ring and a chlorine atom on another can push the 5-methyl-isoxazole ring towards the secondary binding pocket, creating ideal binding interactions with the COX-2 enzyme.[3] This interaction often involves hydrogen bonding and π-interactions with key amino acid residues in the active site.[5]

Signaling Pathway: COX-2 Mediated Inflammation

Caption: Phenyl-oxazole compounds inhibit the COX-2 enzyme, blocking the conversion of arachidonic acid to prostaglandins and thereby reducing inflammation.

Experimental Protocol: In Vitro Cyclooxygenase (COX) Inhibition Assay

This protocol outlines a fluorometric assay to determine the inhibitory activity of phenyl-oxazole compounds on COX-1 and COX-2.

Materials:

-

Human recombinant COX-1 and COX-2 enzymes

-

COX Assay Buffer

-

COX Probe (e.g., ADHP)

-

COX Cofactor (e.g., hemin)

-

Arachidonic Acid (substrate)

-

Test phenyl-oxazole compounds

-

Known COX inhibitors (e.g., SC-560 for COX-1, Celecoxib for COX-2)

-

96-well black microplate

-

Fluorometric plate reader

Procedure:

-

Reagent Preparation: Prepare working solutions of enzymes, probe, cofactor, and arachidonic acid in COX Assay Buffer according to the manufacturer's instructions.

-

Compound Dilution: Prepare a serial dilution of the test phenyl-oxazole compounds and control inhibitors in the appropriate solvent (e.g., DMSO).

-

Reaction Setup: In a 96-well plate, add the following to each well:

-

COX Assay Buffer

-

COX Cofactor

-

COX Probe

-

COX-1 or COX-2 enzyme